3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one
Description
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)8(15)5-9-14-6-3-1-2-4-7(6)16-9/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVYBMYMYZKXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333142 | |
| Record name | ST084300 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62693-29-2 | |
| Record name | ST084300 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one typically involves the condensation of 2-aminophenol with trifluoroacetone under acidic or basic conditions. Various catalysts, such as metal catalysts, nanocatalysts, and ionic liquid catalysts, can be used to facilitate the reaction . The reaction is generally carried out at room temperature or under mild heating conditions to achieve high yields.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoroacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoroacetone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with various enzymes and receptors, modulating their activity. The trifluoroacetone group may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Modifications
(a) 3-(1H-Benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one (CAS 782-55-8)
- Structural Difference : Replaces the benzoxazole oxygen with a nitrogen atom, forming a benzimidazole core.
- Implications: Increased hydrogen-bonding capacity due to the additional NH group in benzimidazole, which may enhance interactions with biological targets.
(b) 3-(2H-Benzotriazol-2-yl)-1-(4-fluorophenyl)propan-1-one
- Structural Difference : Substitutes benzoxazole with benzotriazole and introduces a 4-fluorophenyl group.
- Implications : The benzotriazole group improves UV stability and metal-binding properties. Crystallographic data (R factor = 0.081) reveal a planar aromatic system, suggesting strong π-π stacking interactions .
(c) 3-(5-Chloro-1,3-benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one (CAS 189936-24-1)
- Structural Difference : Adds a chlorine substituent at the 5-position of the benzoxazole ring.
- Molecular weight = 268.03 g/mol (calculated) .
Analogs with Aromatic Substituent Variations
(a) 3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one
- Structural Difference : Replaces benzoxazole with a 4-tert-butylphenyl group.
- Implications : The tert-butyl group enhances lipophilicity (LogP = 3.12) and steric shielding, which could improve membrane permeability. Molecular weight = 244.107 g/mol .
(b) 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-43-4)
- Structural Difference : Features a biphenyl system instead of benzoxazole.
- Implications : Extended conjugation may increase UV absorbance and rigidity. Molecular formula = C15H11F3O .
Physicochemical and Computational Properties
Key Observations :
- The benzoxazole derivative has intermediate lipophilicity (LogP ~2.5) compared to benzimidazole (LogP 2.1) and tert-butylphenyl (LogP 3.12) analogs.
- Increased rotatable bonds in tert-butylphenyl analogs suggest greater conformational flexibility .
Biological Activity
3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the benzoxazole family, which is known for various pharmacological properties, including antimicrobial and anticancer activities. The trifluoropropan-2-one moiety enhances its reactivity and biological profile.
- Molecular Formula : C10H6F3NO2
- Molecular Weight : 229.155 g/mol
- CAS Number : 62693-29-2
Biological Activity Overview
Research indicates that compounds within the benzoxazole family exhibit diverse biological activities. The specific biological effects of this compound are still under investigation, but preliminary studies suggest several potential applications:
Antimicrobial Activity
A series of benzoxazole derivatives have been tested for antimicrobial properties against various bacterial strains. For instance:
- Study Findings : Derivatives showed significant activity against Gram-positive and Gram-negative bacteria. Compounds similar to this compound were evaluated for their efficacy in inhibiting bacterial growth.
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Inhibitory |
| Compound B | Escherichia coli | Moderate |
| Compound C | Pseudomonas aeruginosa | Effective |
These findings suggest that this compound may possess similar antimicrobial properties.
Quorum Sensing Inhibition
Quorum sensing (QS) is a mechanism used by bacteria to regulate gene expression in response to population density. Compounds derived from benzoxazole have been identified as potential quorum sensing inhibitors (QSIs). For example:
- Study Results : Certain derivatives inhibited QS in Pseudomonas aeruginosa, reducing virulence factors such as biofilm formation and elastase production.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : Interaction with enzymes involved in bacterial metabolism.
- Receptor Binding : Potential binding to receptors that modulate cellular responses.
Case Studies and Research Findings
Several studies have explored the biological activity of benzoxazole derivatives:
Study 1: Antimicrobial Evaluation
In a study published by PubMed, a series of benzoxazole derivatives were synthesized and tested against various pathogens. The results indicated that compounds structurally related to this compound exhibited promising antimicrobial activity .
Study 2: Quorum Sensing Inhibition
Another study focused on the design of QSIs based on benzoxazole structures. It was found that specific derivatives significantly inhibited QS systems in Pseudomonas aeruginosa, suggesting a potential therapeutic use for infections resistant to conventional antibiotics .
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and CF₃ groups (δ ~110–120 ppm in ¹⁹F NMR).
- IR : Stretching frequencies for C=O (1700–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 269.28 for C₁₅H₁₂FN₃O) .
How to resolve contradictions in pharmacological data between in vitro and in vivo studies?
Advanced
Discrepancies may arise from bioavailability differences or metabolite interference. For benzoxazole-based drugs like pemafibrate (a structural analog), in vitro assays often overestimate potency due to serum protein binding. Validating target engagement via isotopic labeling (e.g., ³H/¹⁴C tracing) and pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) bridges this gap .
What strategies optimize fluorination reactions to enhance yield?
Q. Advanced
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize fluorinated intermediates.
- Catalysis : Lewis acids (e.g., BF₃·OEt₂) enhance electrophilic fluorination.
- Temperature Control : Low temperatures (−78°C) prevent CF₃ group decomposition, as seen in trifluoropropanone syntheses .
What are the key considerations in designing experiments to study coordination chemistry?
Basic
Focus on ligand denticity and metal ion compatibility. The benzoxazole nitrogen and ketone oxygen serve as potential binding sites. For example, copper(II) complexes with benzoxazole derivatives exhibit square-planar geometries, confirmed by UV-Vis and EPR spectroscopy. Avoid aqueous conditions if the compound is hydrolytically unstable .
How to analyze reaction mechanisms for nucleophilic substitution in benzoxazole derivatives?
Advanced
Mechanistic studies use isotopic labeling (e.g., ¹⁸O in ketones) and kinetic isotope effects (KIEs). DFT calculations (e.g., Gaussian 09) model transition states, while in situ IR monitors intermediate formation. For example, benzoxazole’s C2-position is more electrophilic due to resonance stabilization, favoring SNAr reactions .
What computational methods predict the compound’s electronic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
